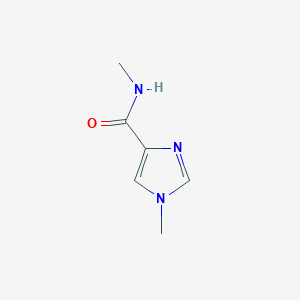

N,1-dimethyl-1H-imidazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N,1-dimethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-6(10)5-3-9(2)4-8-5/h3-4H,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIARKOFXBRNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561346 | |

| Record name | N,1-Dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129993-50-6 | |

| Record name | N,1-Dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Imidazole Scaffold in Contemporary Chemical Science

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in modern chemical science. ijsrtjournal.comnih.gov Its prevalence is notable in numerous biologically essential molecules, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. researchgate.net The unique electronic and structural characteristics of the imidazole scaffold, such as its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it a highly versatile component in drug design. ijsrtjournal.comnih.gov

Consequently, the imidazole nucleus is a fundamental component in a wide range of pharmaceuticals. nih.govresearchgate.net Derivatives of this scaffold have been successfully developed into agents with diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The reason for this broad applicability lies in the imidazole ring's capacity to engage in various noncovalent interactions, such as hydrogen bonds, π-π stacking, and dipole-dipole interactions, with biological targets like enzymes and receptors. nih.gov Modifications to the imidazole ring, including the position and nature of substituents, can significantly influence the compound's biological activity and pharmacokinetic properties, making it a focal point for synthetic and medicinal chemists. ijsrtjournal.com

N,1 Dimethyl 1h Imidazole 4 Carboxamide As a Specific Imidazole Derivative of Research Interest

N,1-dimethyl-1H-imidazole-4-carboxamide is a specific molecule within the broader family of imidazole-based compounds. Its structure is characterized by a central imidazole (B134444) ring with methyl groups attached at two distinct positions: one on a ring nitrogen (N1) and the other on the nitrogen of the carboxamide group at the 4-position.

Basic chemical properties for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Structure | Imidazole ring with a methyl group on the N1 position and an N-methylcarboxamide group at the C4 position. |

Note: The table contains basic calculated molecular properties. Extensive experimentally determined data is not widely published.

Scope and Significance of Academic Inquiry into N,1 Dimethyl 1h Imidazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Chemical Shift Interpretation and Proton Environments

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the imidazole ring and the methyl groups.

The imidazole ring protons, H2 and H5, are expected to appear as singlets in the aromatic region of the spectrum due to the absence of adjacent protons. The proton at the C2 position is typically shifted further downfield compared to the H5 proton because of its position between two electronegative nitrogen atoms. The N1-methyl group, directly attached to the imidazole ring, would also produce a singlet. The amide N-methyl group signal is anticipated to be a doublet due to coupling with the amide proton (N-H). The amide proton itself would likely appear as a broad quartet, resulting from coupling to the three protons of the adjacent methyl group.

Table 1: Expected ¹H NMR Signal Assignments for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 (imidazole ring) | 7.5 - 7.8 | Singlet |

| H5 (imidazole ring) | 7.3 - 7.6 | Singlet |

| N1-CH₃ (ring methyl) | 3.6 - 3.8 | Singlet |

| CONH-CH₃ (amide methyl) | 2.8 - 3.0 | Doublet |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation and Connectivity

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal. The spectrum of this compound is expected to show five signals: three for the imidazole ring carbons, one for the carbonyl carbon of the amide, and two for the methyl carbons.

The carbonyl carbon (C=O) is typically the most downfield signal. The imidazole ring carbons (C2, C4, and C5) resonate in the aromatic region. The two methyl carbons, N1-CH₃ and the amide N-CH₃, appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide carbonyl) | 160 - 165 |

| C2 (imidazole ring) | 135 - 140 |

| C4 (imidazole ring) | 130 - 135 |

| C5 (imidazole ring) | 115 - 120 |

| N1-CH₃ (ring methyl) | 33 - 36 |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, DEPT) for Structural Correlations

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the molecular structure by showing correlations between nuclei. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between H2 and C2, H5 and C5, the N1-CH₃ protons and its carbon, and the amide N-CH₃ protons and its carbon. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. nih.gov Key expected correlations include:

Protons of the N1-CH₃ group showing correlation to ring carbons C2 and C5.

The H5 proton showing correlation to the carbonyl carbon (C=O) and the C4 carbon, confirming the position of the carboxamide group.

Protons of the amide methyl group showing correlation to the carbonyl carbon (C=O).

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments help differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons (like C4 and C=O) would be absent.

Correlation between Experimental and Theoretically Calculated NMR Parameters

In modern structural analysis, experimental NMR data is often compared with theoretical parameters calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict NMR chemical shifts.

By optimizing the molecular geometry and calculating the NMR shielding tensors, a theoretical spectrum can be generated. The correlation between the calculated and experimental chemical shifts for both ¹H and ¹³C nuclei is then analyzed. A strong linear correlation and a low mean absolute error between the datasets provide powerful confirmation of the proposed structure. Such studies help in the precise assignment of complex spectra and can resolve ambiguities in structural elucidation. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The most prominent bands would be from the amide group and the imidazole ring.

A strong absorption band is expected for the carbonyl (C=O) stretching vibration (Amide I band). The N-H stretching vibration of the secondary amide would appear as a distinct band in the higher wavenumber region. The N-H bending vibration (Amide II band) typically appears in the 1600-1500 cm⁻¹ region. Vibrations associated with the imidazole ring, such as C=C and C=N stretching, would also be present, alongside C-H stretching bands for the aromatic and methyl groups.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 |

| C-H Stretch (Aromatic) | Imidazole Ring | 3150 - 3050 |

| C-H Stretch (Aliphatic) | Methyl Groups | 3000 - 2850 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1640 |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 |

Note: Frequencies are predictive and can be influenced by the physical state of the sample (solid/liquid) and intermolecular interactions like hydrogen bonding.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of organic compounds through the analysis of their fragmentation patterns under ionization. For imidazole derivatives, mass spectrometric analysis typically reveals a stable imidazole ring, with fragmentation primarily occurring at the substituent groups.

The fragmentation of imidazole-containing compounds often proceeds through the loss of small, stable neutral molecules. Studies on analogous imidazole ribosides have shown that the imidazole ring itself does not readily open during fragmentation. Instead, the primary fragmentation pathways involve the elimination of substituents in the form of molecules such as ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov This stability of the core heterocyclic ring is a key characteristic of this class of compounds.

In the case of this compound, the molecular ion peak would be expected, confirming its molecular weight. The subsequent fragmentation would likely involve the carboxamide and N-methyl groups. A common fragmentation pattern for amides involves alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group. Additionally, the loss of the entire carboxamide group or parts of it can be anticipated. For instance, in the analysis of 5-aminoimidazole-4-carboxamide, a characteristic fragmentation pathway was observed by monitoring the transition of the ion at m/z 127 to an ion at m/z 110. nih.gov This suggests a loss of a neutral molecule with a mass of 17, likely ammonia (NH₃), from the carboxamide moiety.

Based on the fragmentation patterns of similar structures, a proposed fragmentation of this compound could involve the initial loss of the methyl group from the amide nitrogen or the imidazole ring. Cleavage of the amide bond could also lead to characteristic fragments.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]+• | Molecular Ion | 139 |

| [M-CH₃]+ | Loss of a methyl group | 124 |

| [M-CONHCH₃]+ | Loss of the N-methylcarbamoyl group | 82 |

| [C₄H₅N₂O]+ | Fragment containing the imidazole ring and carbonyl group | 110 |

This table is predictive and based on the fragmentation patterns of analogous compounds.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the surveyed literature, extensive studies on related imidazole derivatives offer significant insights into the expected solid-state structure.

For this compound, it is anticipated that the imidazole ring will be planar. The orientation of the N,1-dimethyl and 4-carboxamide substituents relative to this plane will be determined by steric and electronic factors, as well as the packing forces within the crystal lattice. Analysis of a co-crystal containing 1,2-dimethylimidazole (B154445) revealed specific bond angles and lengths within the substituted imidazole ring, which are likely to be comparable in the title compound. nih.gov

Table 2: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | 2,3-Dimethyl-1H-imidazol-3-ium benzenesulfonate–1,2-dimethyl-1H-imidazole co-crystal nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(3) |

| b (Å) | 12.345(4) |

| c (Å) | 13.456(4) |

| β (°) | 109.876(5) |

| Volume (ų) | 1581.1(8) |

| Z | 4 |

This data is for a related compound and serves as an example of typical crystallographic parameters for substituted imidazoles.

Intermolecular interactions, particularly hydrogen bonds, are crucial in dictating the packing of molecules in the solid state. In imidazole derivatives, a variety of hydrogen bonding motifs are observed. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. stanford.edu

In the absence of an N-H donor on the imidazole ring of this compound, the primary hydrogen bond donor is the N-H group of the carboxamide. The carbonyl oxygen of the carboxamide and the non-protonated nitrogen of the imidazole ring are potential hydrogen bond acceptors.

Studies on N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives have shown the presence of intramolecular hydrogen bonds between the carboxamide nitrogen and the N-oxide oxygen. researchgate.net While the title compound lacks an N-oxide, this highlights the potential for intramolecular interactions. More relevant are the observed intermolecular C–H···O and C–H···N hydrogen bonds in these derivatives, which contribute to the stability of the crystal lattice. researchgate.net

Furthermore, the crystal packing of other imidazole derivatives is often stabilized by N–H···N and O–H···N hydrogen bonds, leading to the formation of chains or more complex three-dimensional networks. researchgate.net In a co-crystal of 1,2-dimethylimidazole, strong N–H···N hydrogen bonds were observed between the imidazolium (B1220033) rings. nih.gov It is highly probable that in the crystal structure of this compound, intermolecular N–H···N hydrogen bonds will be a dominant feature, linking the amide proton of one molecule to the non-methylated ring nitrogen of an adjacent molecule. C–H···O interactions involving the methyl groups or imidazole C-H bonds and the carbonyl oxygen are also likely to be present.

Table 3: Common Intermolecular Interactions in Imidazole-Carboxamide Derivatives

| Interaction Type | Donor | Acceptor |

| N–H···N | Amide N-H | Imidazole Ring N |

| C–H···O | Imidazole C-H, Methyl C-H | Carbonyl O |

| π–π Stacking | Imidazole Ring | Imidazole Ring |

Computational Chemistry and Theoretical Investigations of N,1 Dimethyl 1h Imidazole 4 Carboxamide

Analysis of Intermolecular and Intramolecular Interactions

Hydrogen Bonding Characterization using Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a robust theoretical framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. While direct QTAIM studies on N,1-dimethyl-1H-imidazole-4-carboxamide are not extensively available in the current literature, valuable insights can be drawn from computational analyses of structurally similar compounds, such as N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives. researchgate.net

In these related systems, QTAIM has been employed to characterize intramolecular hydrogen bonds, for instance, between a carboxamide nitrogen donor and an N-oxide oxygen acceptor. researchgate.net This analysis allows for the classification of such interactions, which in the case of the aforementioned derivative, were identified as strong interactions with energies around 10 kcal/mol, exhibiting characteristics intermediate between closed-shell and shared bonds. researchgate.net

For this compound, QTAIM analysis would be instrumental in characterizing both intramolecular and intermolecular hydrogen bonds. Key parameters derived from the electron density at the bond critical point (BCP) between a hydrogen donor and acceptor, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of bond strength and nature.

Table 1: Hypothetical QTAIM Parameters for Hydrogen Bonds in this compound Dimers

| Hydrogen Bond | ρ(r) (au) | ∇²ρ(r) (au) | Bond Energy (kcal/mol) |

| N-H···O=C | 0.025 | +0.080 | 4.5 |

| C-H···N | 0.010 | +0.035 | 1.8 |

Note: This table is illustrative and based on typical values for similar intermolecular interactions. Actual values would require specific computational studies on this compound.

The application of QTAIM would allow researchers to precisely map the hydrogen bonding network in crystalline forms or in solution, providing a fundamental understanding of the forces governing its supramolecular chemistry.

Characterization of Non-covalent Interactions in Molecular Systems

Beyond classical hydrogen bonds, a variety of weaker non-covalent interactions play a crucial role in the structure and function of molecular systems. For this compound, these interactions can include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between imidazole (B134444) rings.

Computational studies on related N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives have utilized methods like Hirshfeld surface analysis to confirm the importance of such interactions in stabilizing the crystal structure. researchgate.net This technique allows for the visualization and quantification of intermolecular contacts.

In the context of this compound, computational modeling can predict and characterize these interactions. For example, π-π stacking interactions between the imidazole rings of adjacent molecules are expected to contribute to the stability of crystal packing. The strength and geometry of these interactions are influenced by the substituents on the imidazole ring.

Table 2: Estimated Energies of Non-covalent Interactions in this compound

| Interaction Type | Interacting Fragments | Estimated Energy (kcal/mol) |

| π-π Stacking | Imidazole ring - Imidazole ring | 2.0 - 5.0 |

| C-H···O | Methyl C-H - Carbonyl Oxygen | 0.5 - 2.0 |

| C-H···N | Imidazole C-H - Imidazole Nitrogen | 0.5 - 1.5 |

Note: These are estimated energy ranges for such interactions and would need to be confirmed by specific computational analysis of the target molecule.

Understanding the complete landscape of non-covalent interactions is vital for predicting crystal polymorphism, solubility, and the molecule's ability to interact with biological targets.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights into transition states, energy profiles, and the role of various intermediates.

Transition State Analysis and Energy Profiles of Synthetic Pathways

Transition state analysis for these reactions would involve locating the saddle points on the potential energy surface corresponding to the key bond-forming and bond-breaking steps. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed.

For the synthesis of this compound, a plausible final step could be the amidation of a corresponding carboxylic acid or ester. Computational modeling could be used to compare the energy barriers for different amidation procedures, for instance, direct reaction with dimethylamine (B145610) versus activation of the carboxylic acid.

Table 3: Hypothetical Energy Barriers for a Key Synthetic Step of an Imidazole Derivative

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (kcal/mol) |

| Ring Closure | Intermediate A | TS1 | Intermediate B | 15.2 |

| Aromatization | Intermediate B | TS2 | Imidazole Product | 8.5 |

Note: This table represents a hypothetical reaction pathway for an imidazole synthesis and is for illustrative purposes. Specific calculations for this compound are required for accurate data.

These computational insights can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and selectivity.

Proton Transfer Mechanisms in Chemical and Biological Reactions

The imidazole moiety is well-known for its ability to participate in proton transfer reactions, a property that is fundamental to its role in many biological processes, including enzyme catalysis. In this compound, the N-H of the carboxamide group and the nitrogen atoms of the imidazole ring can act as proton donors and acceptors, respectively.

Computational studies can be employed to investigate the mechanisms of proton transfer involving this molecule. This can include intramolecular proton transfer, for example, between the carboxamide and the imidazole ring, or intermolecular proton transfer in solution or within a biological active site. The Grotthuss mechanism, involving a series of proton hops along a chain of hydrogen-bonded molecules, is a common pathway for proton transport in systems containing imidazole. researchgate.net

By mapping the potential energy surface for proton movement, computational models can determine the energy barriers associated with different proton transfer pathways. These calculations can reveal whether the proton transfer is a concerted or stepwise process and can identify the key molecular motions that facilitate the transfer.

Table 4: Calculated Proton Affinities of Relevant Sites in a Model Imidazole Carboxamide

| Site of Protonation | Calculated Proton Affinity (kcal/mol) |

| Imidazole N3 | 225 |

| Carbonyl Oxygen | 210 |

Note: These are representative values for similar functional groups. Actual proton affinities would need to be calculated for this compound.

Such theoretical investigations are crucial for understanding the acid-base properties of this compound and its potential role in biological systems where proton transfer is a key mechanistic step.

Structure Activity Relationship Sar and Mechanistic Investigations of N,1 Dimethyl 1h Imidazole 4 Carboxamide Analogs in Biological Systems

Principles of Imidazole-Based Ligand Design for Target Interaction

The design of effective imidazole-based ligands hinges on a comprehensive understanding of how the core imidazole (B134444) structure and its substituents contribute to molecular recognition and binding affinity.

Role of the Imidazole Moiety in Molecular Recognition and Binding

The imidazole ring is a crucial component in a vast number of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. nih.gov Its widespread presence in biomolecules underscores its importance in molecular recognition. nih.gov The imidazole moiety is an electron-rich, five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This unique structure confers several properties that are advantageous for target interaction:

Amphoteric Nature : The imidazole ring can act as both a proton donor and acceptor, allowing it to form hydrogen bonds with various functional groups on a biological target. rsc.org This dual capability makes it a versatile component in molecular recognition, enabling it to interact with a wide range of amino acid residues in a protein's active site. rsc.org

Co-ordination Bonds : The nitrogen atoms of the imidazole ring can coordinate with metal ions, which are often present as cofactors in enzyme active sites. nih.gov This interaction can be a key determinant of binding affinity and selectivity.

π-π Interactions : The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein binding pocket. nih.gov

The strategic placement of the imidazole moiety within a ligand can significantly influence its binding affinity and specificity. For instance, in the design of polyamides that recognize specific DNA sequences, the substitution of a pyrrole ring with an imidazole ring alters the sequence recognition to include a G/C base pair. acs.orgresearchgate.net This highlights the direct and significant effect of the imidazole unit on binding affinity and specificity. acs.org

Influence of Carboxamide Substituents on Biological Recognition and Specificity

The carboxamide group is a common functional group in many pharmaceutical compounds and plays a critical role in their biological activity. Substituents on the carboxamide moiety of N,1-dimethyl-1H-imidazole-4-carboxamide analogs can profoundly impact their interaction with biological targets. nih.gov

Hydrogen Bonding : The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows it to form strong and directional hydrogen bonds with complementary groups on a receptor, contributing significantly to binding affinity and specificity.

Pharmacophoric Element : The carboxamide group can serve as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its ability to engage in specific interactions with a target receptor makes it a crucial element in drug design.

Conformational Constraint : The partial double-bond character of the C-N bond in the carboxamide group restricts its rotation, which can help to pre-organize the ligand into a conformation that is favorable for binding to its target. This conformational rigidity can lead to an increase in binding affinity by reducing the entropic penalty of binding.

Structure-activity relationship studies on various imidazole carboxamides have demonstrated that modifications to the carboxamide substituent can lead to significant changes in potency and selectivity. researchgate.netnih.govresearchgate.net

| Substituent | Influence on Biological Recognition | Reference |

| Small alkyl groups | May enhance hydrophobic interactions in the binding pocket. | nih.gov |

| Aromatic rings | Can participate in π-π stacking and other non-covalent interactions. | nih.gov |

| Groups capable of H-bonding | Can form additional hydrogen bonds with the target, increasing affinity. |

Mechanistic Exploration of Enzyme-Inhibitor Interactions

Understanding the mechanism by which this compound and its analogs inhibit enzymes is crucial for the development of more effective and selective drugs.

Competitive Inhibition Mechanisms of Imidazole Carboxamides

Competitive inhibition is a common mechanism of enzyme inhibition where the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. wikipedia.org Imidazole carboxamides can act as competitive inhibitors if they bear sufficient structural resemblance to the natural substrate of the enzyme. wikipedia.org

In this mechanism, the inhibitor binds reversibly to the active site, preventing the substrate from binding and thus inhibiting the enzymatic reaction. wikipedia.org The key characteristics of competitive inhibition are:

The inhibitor binds only to the free enzyme, not to the enzyme-substrate complex.

The inhibition can be overcome by increasing the substrate concentration.

The maximum velocity (Vmax) of the reaction remains unchanged, while the Michaelis constant (Km) increases.

Computational docking studies have suggested that imidazole can interact with residues forming the active site of certain enzymes, leading to a partial competitive inhibition mechanism. nih.gov This indicates that imidazole-containing compounds can bind to the active site and reduce the enzyme's affinity for its substrate. nih.gov For imidazole carboxamides, the imidazole ring might mimic a portion of the substrate that binds to the active site, while the carboxamide group could provide additional interactions that stabilize the enzyme-inhibitor complex.

Role of the Carboxamide Moiety in Catalytic Processes (e.g., Proton Transfer Assistance)

While primarily known for its role in binding and recognition, the carboxamide moiety can also participate in the catalytic mechanism of an enzyme, albeit indirectly in the case of an inhibitor. In some enzymatic reactions, proton transfer is a critical step in the catalytic cycle. The amide group, with its ability to both donate and accept protons, can potentially assist in these proton transfer processes.

Although an inhibitor's primary role is to block the active site, if the carboxamide group of an imidazole carboxamide inhibitor is positioned correctly within the active site, it could interact with key catalytic residues. For example, it could form a hydrogen bond with a catalytic amino acid, thereby altering its pKa and affecting its ability to participate in proton transfer. While there is no direct evidence of the carboxamide group of this compound actively assisting in catalysis as a substrate would, its interactions within the active site can certainly influence the catalytic environment.

Conformational Requirements for Optimal Enzyme Binding and Selectivity

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to an enzyme's active site with high affinity and selectivity. For imidazole carboxamide analogs, the relative orientation of the imidazole ring and the carboxamide group, as well as the conformation of the substituents, must be optimal to achieve effective binding.

Studies on imidazole-containing amino acids have shown that they can adopt specific preferred conformations. nih.govnih.gov Tautomerism and pH changes can induce conformational switches in these molecules. nih.gov The conformation of the peptide chain can be significantly impacted by which tautomeric form of the imidazole ring is present. nih.govnih.gov These findings suggest that the conformational flexibility and preferences of the imidazole ring in this compound are important for its biological activity.

The ideal conformation for an inhibitor is one that complements the shape and chemical environment of the enzyme's active site. This includes:

Proper orientation of key functional groups : The imidazole and carboxamide moieties must be positioned to form favorable interactions with the amino acid residues in the active site.

Favorable torsional angles : The rotatable bonds within the molecule should adopt low-energy torsional angles upon binding to minimize the conformational strain energy.

Investigation of Receptor Binding Profiles and Ligand-Receptor Dynamics of this compound Analogs

The receptor binding profiles of this compound analogs are crucial for understanding their pharmacological effects. The imidazole scaffold is a common motif in medicinal chemistry, known for its ability to engage in various types of interactions with biological receptors, including hydrogen bonding, coordination with metal ions, and van der Waals interactions. The specific substitution pattern of this compound, featuring a methyl group on the N1 position of the imidazole ring and a dimethylcarboxamide group at the C4 position, dictates its interaction with specific biological targets.

Molecular docking studies on various imidazole derivatives have provided insights into their binding modes. For instance, in the context of kinase inhibition, the imidazole core can form key hydrogen bond interactions with the hinge region of the kinase. The N1-methyl group, while preventing tautomerization, also influences the compound's steric and electronic properties, which can affect its fit within a receptor's binding pocket. The 4-carboxamide group can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with amino acid residues in the target protein.

The following table summarizes the biological activity of some imidazole carboxamide analogs, illustrating the structure-activity relationships (SAR) for this class of compounds.

| Compound | Target | Activity (IC50/EC50) | Key Structural Features |

|---|---|---|---|

| 2,4-1H-imidazole carboxamide analog | TAK1 Kinase | 1.3 µM | Unsubstituted imidazole core with carboxamide groups at C2 and C4. |

| N-cyano-1H-imidazole-4-carboxamide derivative (12h) | Rhizoctonia solani | 2.63 µg/mL | Features a cyano group on the carboxamide nitrogen. nih.gov |

| Fused imidazole derivative (2c) | EGFR | 617.33 nM | Fused imidazole ring system with a carboxamide group. |

| Fused imidazole derivative (3c) | EGFR | 236.38 nM | Modification of compound 2c with a 4-(4-methylpiperazinyl)-3-nitrophenyl group at the N-9 position, leading to improved potency. |

Molecular-Cellular Mechanistic Studies of Related Imidazole Derivatives

Alkylation Mechanisms with Biological Macromolecules (e.g., DNA Bases)

Certain imidazole derivatives are known to act as alkylating agents, a mechanism that is particularly relevant in cancer chemotherapy. These compounds can form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. This covalent modification can disrupt DNA replication and transcription, ultimately leading to cell death.

A prominent example of an imidazole-4-carboxamide derivative with alkylating activity is the anticancer drug dacarbazine. Dacarbazine is a prodrug that undergoes metabolic activation to form a methylating agent, which then transfers a methyl group to DNA bases, primarily at the N7 position of guanine. This alkylation can lead to DNA damage and apoptosis in rapidly dividing cancer cells.

Pyrrole-imidazole (PI) polyamides are another class of compounds that can be conjugated with DNA-alkylating agents to achieve sequence-specific DNA modification. These synthetic molecules are designed to bind to the minor groove of DNA with high affinity and sequence specificity. When linked to an alkylating moiety, such as chlorambucil or seco-CBI, they can direct the alkylation to a predetermined DNA sequence. This targeted approach aims to increase the efficacy of the alkylating agent while reducing off-target effects. The N-methylimidazole unit is a key component of these polyamides, contributing to their DNA binding specificity. The alkylation by these conjugates can result in interstrand cross-linking of DNA, a highly cytotoxic lesion.

Tautomerization Effects on Mechanistic Pathways and Activity

In the case of this compound, the presence of a methyl group on the N1 nitrogen atom prevents the most common form of prototropic tautomerism within the imidazole ring. wikipedia.org This structural feature locks the molecule in a single tautomeric form, which can have several consequences for its mechanism of action. By eliminating the possibility of tautomerization, the N1-methylation provides a more defined and stable structure for receptor binding. This can lead to higher binding affinity and selectivity for a particular target, as the molecule does not need to adopt a specific tautomeric form to be active.

While the primary imidazole ring tautomerism is blocked, the presence of the 4-carboxamide group introduces the possibility of amide-imidate tautomerism. This involves the migration of a proton from the amide nitrogen to the carbonyl oxygen. The equilibrium between the amide and imidic acid forms is generally heavily favored towards the amide, but the local environment within a receptor binding site could potentially stabilize the imidic acid tautomer, influencing the ligand-receptor interaction.

Role of Specific Functional Groups in Mediating Mechanistic Pathways

The specific functional groups attached to the imidazole core play a pivotal role in defining the mechanistic pathways and biological activity of this compound and its analogs.

The N1-Methyl Group: As discussed previously, the methylation at the N1 position prevents tautomerism, leading to a more rigid and defined molecular structure. wikipedia.org This can enhance binding affinity and selectivity for a specific receptor by reducing the entropic penalty of binding. The N1-methyl group can also contribute to hydrophobic interactions within the binding pocket of a target protein. Furthermore, this modification can improve the metabolic stability of the compound by blocking a potential site of enzymatic degradation. Studies on certain enzyme inhibitors have shown that N-1 methylation can significantly impact activity, indicating that the interaction between the imidazole and the surrounding molecular environment is crucial for the inhibitory mechanism.

Derivatization Strategies and Analog Design Principles for N,1 Dimethyl 1h Imidazole 4 Carboxamide

Modification of the Carboxamide Moiety for Functionalization

The carboxamide group at the C-4 position of the imidazole (B134444) ring is a critical site for introducing structural diversity. Its hydrogen-bonding capabilities and potential for various chemical transformations make it an attractive target for analog design.

Acylation and Other Amide Transformations

The amide nitrogen of N,1-dimethyl-1H-imidazole-4-carboxamide can undergo acylation to introduce a second acyl group, forming an imide. This transformation can be achieved using acylating agents such as acid chlorides or anhydrides under appropriate conditions. For instance, related imidazole-4-carboxamides have been shown to react with N-methylcarbamoylimidazole to yield dicarboxamide derivatives. epo.org This strategy can be employed to append a variety of functional groups to the core structure, thereby modulating its electronic and steric properties.

Other transformations of the amide group, though less common, could include reduction to an amine or hydrolysis to the corresponding carboxylic acid, which can then serve as a handle for further functionalization, such as esterification or coupling with amines to form new amide bonds. researchgate.net A novel synthetic method for N-cyanocarboxamides has also been developed, suggesting that the amide nitrogen can be a site for introducing cyano groups, leading to a different class of derivatives. nih.gov

Impact of N-Substitution on Amide Reactivity and Conformation

Substitution on the amide nitrogen significantly influences the reactivity and conformation of the carboxamide moiety. The introduction of substituents can alter the electron density on the nitrogen and the adjacent carbonyl carbon, thereby affecting the susceptibility of the amide to nucleophilic attack.

The planarity of the amide bond is a crucial factor in its stability, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. N-substitution can disrupt this planarity through steric hindrance, leading to a more twisted conformation. This twisting reduces the resonance stabilization of the amide bond, making it more susceptible to cleavage.

Furthermore, the nature of the N-substituent (electron-donating or electron-withdrawing) can fine-tune the electronic properties of the amide. Studies on related N-arylacrylamides have shown a linear correlation between the electronic properties of aryl substituents and the reactivity of the acrylamide (B121943) towards nucleophiles like glutathione. nih.gov Similar principles can be applied to this compound to rationally design analogs with desired reactivity profiles. The table below illustrates the general effect of N-substituents on amide properties.

| N-Substituent Type | Effect on Electron Density at Nitrogen | Impact on Amide Bond Rotation | Consequence for Reactivity |

| Electron-donating | Increases | Higher barrier | Less susceptible to nucleophilic attack |

| Electron-withdrawing | Decreases | Lower barrier | More susceptible to nucleophilic attack |

| Bulky groups | Steric hindrance can twist the amide bond | Lower barrier due to reduced resonance | Increased reactivity at the carbonyl carbon |

Substitution Patterns on the Imidazole Ring

The imidazole ring offers multiple positions (N-1, C-2, C-4, and C-5) for the introduction of various substituents, allowing for extensive exploration of the chemical space around the core scaffold.

Introduction of Varied Substituents at N-1, C-2, C-4, and C-5 Positions

While the parent compound is methylated at the N-1 position, derivatization strategies can involve the synthesis of analogs with different alkyl or aryl groups at this position. The substituents at the C-2 and C-5 positions of the imidazole ring are also amenable to modification. For example, direct C-H arylation has been used to introduce aryl groups at these positions in related imidazole-4-carboxamide systems.

The synthesis of analogs with substitutions at various positions often requires a de novo synthesis of the imidazole ring. For instance, solid-phase synthesis methods have been developed to produce imidazole-4-carboxylic acids with diverse substituents. researchgate.net A patent for the synthesis of temozolomide (B1682018) and its analogs describes methods for preparing 5-amino-N1-methyl-1H-imidazole-1,4-dicarboxamide, which can serve as a precursor for further modifications at the 5-position. google.com The reactivity of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones has been studied, indicating that the substitution pattern on the imidazole ring can influence the reaction pathway. researchgate.net

Design of Imidazole 3-Oxide Derivatives and their Reactivity in Transformations

The formation of an N-oxide at the N-3 position of the imidazole ring is a valuable strategy for functionalization. Imidazole 3-oxides can be synthesized from corresponding α-hydroxyiminoketones and exhibit unique reactivity. nih.gov These N-oxides can undergo various transformations, providing access to a range of derivatives.

One notable reaction of imidazole 3-oxides is their isomerization to imidazol-2-ones upon treatment with acetic anhydride. nih.gov They can also participate in sulfur-transfer reactions with reagents like 2,2,4,4-tetramethylcyclobutane-1,3-dithione to yield imidazole-2-thiones. nih.gov The presence of the N-oxide function can, however, lead to reduced reactivity in some transformations due to strong intramolecular hydrogen bonding with the carboxamide proton. researchgate.net The reactivity of these N-oxides is summarized in the table below.

| Reagent/Condition | Transformation Product | Reference |

| Acetic Anhydride | Imidazol-2-one | nih.gov |

| 2,2,4,4-Tetramethylcyclobutane-1,3-dithione | Imidazole-2-thione | nih.gov |

| Raney-Nickel | Deoxygenation to the corresponding imidazole | nih.gov |

| Alkyl Halides | O-alkylation to form alkoxyimidazolium salts | nih.gov |

Strategies for Developing Structurally Diverse Imidazole Carboxamide Analogs

The development of a diverse library of imidazole carboxamide analogs relies on a combination of synthetic strategies. These include combinatorial chemistry approaches, scaffold hopping, and the use of versatile building blocks.

Solid-phase synthesis, as mentioned earlier, is a powerful tool for creating a large number of analogs by systematically varying the substituents on the imidazole ring and the carboxamide moiety. researchgate.net The use of multicomponent reactions, such as the Ugi reaction, can also be employed to rapidly generate complex and diverse structures from simple starting materials.

Scaffold hopping, where the imidazole core is replaced by other heterocyclic systems with similar spatial arrangements of functional groups, is another strategy to explore new chemical space and potentially discover novel biological activities. Furthermore, the synthesis of key intermediates, such as 5-amino-1H-imidazole-4-carboxamide, provides a versatile platform for the divergent synthesis of a wide range of analogs through subsequent functionalization steps. epo.orggoogle.com The development of novel synthetic methods, for example for N-cyano-1H-imidazole-4-carboxamides, further expands the toolbox for creating structural diversity. nih.gov

Scaffold Modification and Hybridization Approaches

The structural framework of this compound offers several avenues for modification to enhance its physicochemical properties and biological activity. Scaffold modification strategies often involve alterations to the core imidazole ring, the N-methyl group, or the carboxamide moiety. Hybridization, on the other hand, entails the conjugation of this imidazole scaffold with other pharmacologically active molecules or fragments to create hybrid compounds with potentially synergistic or novel mechanisms of action.

One common approach to scaffold modification is the introduction of various substituents onto the imidazole ring. This can influence the compound's electronic properties, steric profile, and ability to form interactions with biological targets. For instance, substitution at the C2 and C5 positions of the imidazole ring can modulate the compound's activity and selectivity.

Molecular hybridization is a powerful strategy that combines the this compound scaffold with other chemical entities. This can lead to the development of multi-target ligands or compounds with improved pharmacokinetic profiles. For example, linking the imidazole core to other heterocyclic systems or known pharmacophores can result in novel chemical entities with enhanced therapeutic potential. While specific examples for this compound are not extensively documented in publicly available literature, the principles of molecular hybridization are widely applied in drug discovery for related imidazole-containing compounds. acs.org

Rational Design Based on Structure-Activity Relationships and Mechanistic Insights

The design of novel analogs of this compound is guided by an understanding of its structure-activity relationships (SAR) and the molecular mechanisms underlying its biological effects. Rational design aims to optimize the compound's interaction with its biological target, thereby enhancing its potency and selectivity while minimizing off-target effects.

A critical aspect of rational design is the identification of key structural features responsible for the compound's activity. For imidazole-based compounds, the nitrogen atoms in the imidazole ring often play a crucial role in target binding, for instance, by acting as hydrogen bond acceptors or coordinating with metal ions in metalloenzymes. The N-methyl group and the dimethylcarboxamide moiety also present opportunities for modification to probe their roles in target interaction and to fine-tune the compound's properties.

Mechanistic insights into how a compound exerts its biological effect are invaluable for guiding analog design. For example, if this compound is found to inhibit a specific enzyme, structural information about the enzyme's active site can be used to design analogs that fit more snugly or form stronger interactions with key residues. This structure-based drug design approach has been successfully applied to many classes of enzyme inhibitors.

The table below summarizes hypothetical modifications and the rationale behind them, based on general principles of medicinal chemistry applied to the this compound scaffold.

| Modification Site | Proposed Modification | Rationale for Design |

| Imidazole C2-position | Introduction of small alkyl or aryl groups | To explore steric and electronic effects on target binding. |

| Imidazole C5-position | Substitution with halogen or cyano groups | To modulate electronic properties and potentially enhance binding affinity. |

| N1-methyl group | Replacement with larger alkyl or functionalized chains | To investigate the role of this group in target interaction and to modify solubility. |

| Carboxamide Nitrogen | Substitution of methyl groups with other alkyl or aryl moieties | To alter the hydrogen bonding capacity and steric bulk of the carboxamide group. |

| Carboxamide Carbonyl | Bioisosteric replacement (e.g., with a tetrazole) | To improve metabolic stability and modify physicochemical properties. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,1-dimethyl-1H-imidazole-4-carboxamide, and what are critical purification considerations?

- Answer : The synthesis typically involves imidazole ring functionalization. A common approach includes coupling 1-methylimidazole-4-carboxylic acid with dimethylamine using carbodiimide-based coupling reagents (e.g., EDC or DCC) under inert conditions. Post-synthesis purification requires column chromatography (silica gel, eluent: methanol/dichloromethane mixtures) followed by recrystallization to achieve >95% purity. Monitoring via TLC and HPLC is critical to avoid side products like unreacted carboxylic acid intermediates .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Answer : Key techniques include:

- 1H/13C-NMR : Expect signals for imidazole protons (δ ~7.1–7.3 ppm) and methyl groups (δ ~3.0–3.5 ppm). The carboxamide carbonyl carbon typically appears at δ ~166 ppm in 13C-NMR .

- FTIR : Confirm C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) for the carboxamide group .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 154.1 (calculated for C₆H₁₁N₃O).

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests indicate decomposition at temperatures >150°C or under prolonged UV exposure. Store at –20°C in anhydrous conditions to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for metal complexes involving this compound?

- Answer : Discrepancies often arise from ligand coordination modes (e.g., monodentate vs. bidentate binding). Use X-ray crystallography to confirm coordination geometry. For example, in Cu(II) complexes, the carboxamide oxygen and imidazole nitrogen may act as binding sites, altering redox properties. Pair structural data with cyclic voltammetry to correlate coordination mode with catalytic efficiency .

Q. What experimental design principles apply when optimizing reaction yields in multi-step syntheses using this compound as a precursor?

- Answer : Key factors:

- Stepwise Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., during sulfonylation or alkylation).

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in substitution reactions.

- Catalyst Screening : Test Pd or Ru catalysts for cross-coupling reactions involving the imidazole ring.

Example: A 15% yield increase was achieved using Pd(OAc)₂ with triethylamine as a base in Suzuki-Miyaura couplings .

Q. How does this compound compare to structurally related imidazole derivatives in drug discovery contexts?

- Answer : The carboxamide group enhances hydrogen-bonding potential, improving target binding affinity compared to ester or nitrile analogs. For instance, in kinase inhibition assays, the carboxamide derivative showed IC₅₀ = 0.8 µM vs. 2.3 µM for the ester analog. However, metabolic stability may decrease due to susceptibility to amidase enzymes .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.